Stereochemical Purity and Synthetic Identity: 7(S)-Maresin 1 vs. 7(R)-Maresin 1
7(S)-Maresin 1 is distinguished from the endogenously predominant 7(R)-epimer (MaR1) by a defined 7S,14S stereochemical configuration. Total stereoselective synthesis of both epimers has been achieved via Pd-catalyzed coupling and Ru-catalyzed asymmetric reduction, enabling production of 7(S)-Maresin 1 with ≥95% purity as verified by LC-MS and NMR [1]. In contrast, MaR1 (7R,14S) is commercially available at similar purity levels (≥95%) but exhibits potent bioactivity .
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | ≥95% purity (7S,14S configuration) |
| Comparator Or Baseline | MaR1 (7R,14S configuration): ≥95% purity |
| Quantified Difference | Identical purity specifications; differentiation resides exclusively in stereochemistry |
| Conditions | LC-MS, NMR analysis; product datasheet specifications |
Why This Matters
Procurement of 7(S)-Maresin 1 as a stereochemically defined, high-purity control is essential to validate that observed biological effects are attributable to the specific 7R-epimer rather than non-specific lipid effects.
- [1] Ogawa N, Tojo T, Kobayashi Y. Synthesis of maresin 1 and (7S)-isomer. Tetrahedron Lett. 2014;55(16):2738-2741. doi:10.1016/j.tetlet.2014.03.044 View Source
